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Compound of Interest

2-Bromo-1-(4-
Compound Name:
(dimethylamino)phenyl)ethanone

Cat. No.: B1267043

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-
Bromo-1-(4-(dimethylamino)phenyl)ethanone (CAS No: 37904-72-6). The information is
compiled to assist in laboratory use, analytical characterization, and further research and
development involving this compound.

Core Physical and Chemical Properties

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, also known as 4-(Dimethylamino)phenacyl
bromide, is a substituted acetophenone derivative. Its core structure consists of a phenyl ring
substituted with a dimethylamino group and a bromoacetyl group. This compound is typically a
solid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Bromo-1-(4-
(dimethylamino)phenyl)ethanone.
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Property Value Source(s)
Molecular Formula C10H12BrNO [1112]
Molecular Weight 242.11 g/mol [2]

Melting Point 89-92 °C

Boiling Point 330.2+£22.0°C (Predicted)
Density 1.406 + 0.06 g/cm?3 (Predicted)
Appearance Solid [1]

Chloroform (Sparingly), DMSO

Solubilit
Y (Slightly, Sonicated)

CAS Number 37904-72-6 [1][2]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties for this specific
compound are not readily available in published literature. However, standard methodologies
for determining key properties like melting point are well-established.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a crucial indicator of purity.[3] A sharp melting
range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to
depress and broaden the melting range.[4] The most common method for determining the
melting point is using a capillary tube apparatus.

Apparatus:

e Melting point apparatus (e.g., Mel-Temp or similar)
o Capillary tubes (sealed at one end)

e Mortar and pestle

e Spatula
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Procedure:

Sample Preparation: A small amount of the dry, crystalline 2-Bromo-1-(4-
(dimethylamino)phenyl)ethanone is finely powdered using a mortar and pestle.[3]

o Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for
a sample height of 1-2 mm.[4]

» Measurement: The loaded capillary tube is placed into the heating block of the melting point
apparatus.

e Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the
expected melting point. The heating rate is then reduced to about 2°C per minute to allow for
thermal equilibrium.[5]

o Observation: The temperature at which the first drop of liquid appears is recorded as the
beginning of the melting range. The temperature at which the last crystal melts is recorded
as the end of the range.

o Purity Check: For a pure sample, this range should be narrow. Multiple determinations are
typically performed to ensure consistency.

Synthesis and Purification (Representative Protocol)

While a specific protocol for 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is not detailed,
the synthesis of analogous a-bromoacetophenones typically involves the bromination of the
corresponding acetophenone. A representative procedure for a similar compound, 2-bromo-1-
(4-hydroxyphenyl)ethanone, involves dissolving the starting material (4-hydroxyacetophenone)
in a solvent like chloroform, followed by the addition of bromine in the presence of an acid
catalyst.[6] The reaction is then quenched, and the product is extracted, washed, dried, and
purified, often by recrystallization, to yield the final crystalline solid.[6] Accurate physical
property measurements necessitate such purification to remove unreacted starting materials
and byproducts.
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Logical Workflow: Synthesis of a-
Bromoacetophenones

The following diagram illustrates a generalized workflow for the synthesis of a-
bromoacetophenones, a class of compounds to which 2-Bromo-1-(4-
(dimethylamino)phenyl)ethanone belongs. This process is fundamental to obtaining the
material for physical property analysis.

Workup & Purification Final Product & Analysis
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Caption: Generalized workflow for the synthesis and purification of a-bromoacetophenones.

Expected Spectral Characteristics

While specific spectra for 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone are not available
in the cited literature, data from analogous compounds allow for the prediction of key spectral
features.

¢ IH NMR: The proton nuclear magnetic resonance (*H NMR) spectrum is expected to show
characteristic signals. A singlet for the two protons of the bromomethyl group (-CH2Br) would
likely appear around 4.4 ppm.[7] The aromatic protons on the phenyl ring would appear as a
set of doublets in the aromatic region (typically 6.5-8.0 ppm). A singlet corresponding to the
six protons of the dimethylamino group (-N(CH?s)2) would be expected further upfield.

e 13C NMR: The carbon-13 (33C NMR) spectrum would show a signal for the carbonyl carbon
(C=0) around 190 ppm.[8] The carbon of the bromomethyl group (-CH2Br) would likely be
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observed around 30-31 ppm.[7][8] Signals for the aromatic carbons and the methyl carbons
of the dimethylamino group would also be present.

e IR Spectroscopy: The infrared (IR) spectrum would be characterized by a strong absorption
band for the carbonyl (C=0) stretching vibration, typically in the region of 1680-1700 cm~1.
Other bands corresponding to C-H, C=C (aromatic), and C-N stretching vibrations would also
be present.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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